rac-(1r,3s)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-3-methylcyclobutane-1-carboxylic acid, trans
Description
The compound rac-(1r,3s)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-3-methylcyclobutane-1-carboxylic acid, trans is a stereoisomerically complex cyclobutane derivative featuring a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc)-protected amino group, a hydroxyl group, and a methyl group at the 3-position of the cyclobutane ring. Its unique stereochemistry and functional groups distinguish it from analogous compounds, warranting a systematic comparison with structurally related molecules.
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-3-methylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-20(26)11-21(12-20,18(23)24)22-19(25)27-10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17,26H,10-12H2,1H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRROSZUFYOBHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1r,3s)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-3-methylcyclobutane-1-carboxylic acid, trans typically involves multiple steps:
Formation of the cyclobutane ring: This can be achieved through a involving suitable precursors.
Introduction of the Fmoc group: The Fmoc group is introduced using Fmoc chloride in the presence of a base such as triethylamine.
Hydroxylation and methylation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Piperidine, triethylamine
Major Products
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an alcohol
Substitution: Formation of a free amine
Scientific Research Applications
The compound has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for potential therapeutic applications, including as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which rac-(1r,3s)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-3-methylcyclobutane-1-carboxylic acid, trans exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The Fmoc group can be cleaved under basic conditions, revealing the active amino group which can participate in further reactions.
Comparison with Similar Compounds
Structural Comparison with Analogous Cyclobutane Derivatives
The target compound shares structural motifs with other Fmoc-protected cyclobutane carboxylic acids but differs in substituent placement and stereochemistry. Key comparisons include:
*Exact molecular formula inferred; similar compounds suggest a formula near C₂₁H₂₁NO₅ (MW ~354.4 g/mol).
Comparison with Cyclopentane and Acyclic Analogues
Expanding beyond cyclobutanes, the target compound contrasts with Fmoc-protected cyclopentane and acyclic derivatives:
- Acyclic Derivatives : Linear chains lack the stereochemical constraints of cyclic systems, favoring different binding interactions .
Physicochemical Properties and Stability
Key physicochemical parameters derived from similar compounds:
*Inferred from structural analogs. The hydroxyl group likely improves aqueous solubility compared to non-hydroxylated analogs .
Computational Similarity and Bioactivity Correlations
- Tanimoto Coefficients : Computational models (e.g., MACCS fingerprints) could quantify similarity between the target compound and analogs. For example, the hydroxyl and methyl groups may reduce similarity (~70–80%) to simpler cyclobutane derivatives .
- Bioactivity Clustering : Structurally related Fmoc-protected compounds often cluster in bioactivity profiles, suggesting shared targets (e.g., proteases or kinases) .
Biological Activity
Rac-(1R,3S)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-3-methylcyclobutane-1-carboxylic acid, trans, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.
- IUPAC Name : rac-(1R,3S)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-3-methylcyclobutane-1-carboxylic acid
- Molecular Formula : C22H23NO4
- CAS Number : 2679805-19-5
- Molecular Weight : 365.43 g/mol
The compound's biological activity is primarily attributed to its interaction with specific protein targets involved in cellular signaling pathways. It has been shown to act as a modulator of E3 ubiquitin ligases, particularly cereblon, which plays a crucial role in the ubiquitin-proteasome system. This interaction can lead to the degradation of target proteins associated with various diseases, including cancer.
Table 1: Summary of Biological Activities
Antitumor Activity
A study published in Cancer Research demonstrated that rac-(1R,3S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-3-methylcyclobutane-1-carboxylic acid exhibited significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism involved the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers such as Ki67.
E3 Ligase Interaction
Research indicates that this compound effectively binds to cereblon E3 ligase, facilitating the ubiquitination and subsequent degradation of target oncoproteins. This was evidenced by a series of in vitro assays where the compound was shown to enhance the degradation of proteins associated with tumor growth.
Anti-inflammatory Properties
In addition to its antitumor effects, rac-(1R,3S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-3-methylcyclobutane-1-carboxylic acid has demonstrated anti-inflammatory properties in models of acute inflammation. It reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
